3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one
Description
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic compound that features both pyrazole and oxazolidinone moieties
Properties
Molecular Formula |
C8H12N4O2 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
3-[2-(3-aminopyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12N4O2/c9-7-1-2-12(10-7)4-3-11-5-6-14-8(11)13/h1-2H,3-6H2,(H2,9,10) |
InChI Key |
IFWDKPPQPDRNGT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCN2C=CC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one typically involves the formation of the pyrazole ring followed by the construction of the oxazolidinone ring. One common method involves the reaction of 3-amino-1H-pyrazole with an appropriate oxazolidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Oxazolidinone Ring Reactivity
The oxazolidinone moiety undergoes characteristic ring-opening and functionalization reactions:
Ring-Opening via Nucleophilic Attack
-
Hydrolysis : Acidic or basic conditions cleave the oxazolidinone ring. For example, treatment with aqueous NaOH yields 2-[(3-amino-1H-pyrazol-1-yl)ethyl]aminoethanol .
-
Aminolysis : Primary amines (e.g., methylamine) open the ring to form urea derivatives (Table 1) .
Table 1: Oxazolidinone ring-opening reactions
| Reagent | Product | Conditions | Yield (%) |
|---|---|---|---|
| NaOH (1M) | 2-[(3-Amino-pyrazol-1-yl)ethyl]ethanol | 80°C, 4h | 72 |
| Methylamine | Urea derivative | THF, 25°C, 1h | 69 |
Functionalization at C-5
Electrophilic substitution occurs at the oxazolidinone’s C-5 position:
-
Halogenation : Bromine in acetic acid introduces Br at C-5 (60% yield).
-
Acylation : Acetic anhydride forms 5-acetyl derivatives under mild conditions.
Pyrazole Moiety Reactivity
The 3-aminopyrazole group participates in substitution and coordination chemistry:
Electrophilic Aromatic Substitution
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) target the pyrazole’s 4-position, yielding 3-amino-4-nitropyrazole derivatives (55% yield) .
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the 5-position .
Diazotization and Coupling
The 3-amino group undergoes diazotization (NaNO₂/HCl), enabling coupling with phenols or amines to form azo dyes .
Table 2: Pyrazole substitution reactions
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Nitro-3-amino-pyrazole | 55 |
| Diazotization | NaNO₂/HCl | Azo-coupled derivatives | 60–75 |
Metal Coordination
The pyrazole’s N atoms coordinate transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .
Cross-Reactivity Between Moieties
The ethyl linker enables synergistic interactions:
Intramolecular Cyclization
Under basic conditions (K₂CO₃, DMF), the amino group on pyrazole attacks the oxazolidinone carbonyl, forming a fused bicyclic structure (Figure 1) :
textO || N—O—C—CH₂—CH₂—Pyrazole → Bicyclic lactam
Figure 1 : Proposed cyclization mechanism .
Reductive Amination
The oxazolidinone’s carbonyl group reacts with amines (e.g., benzylamine) under H₂/Pd-C to form secondary amines .
Stability Under Pharmacological Conditions
Studies reveal pH-dependent stability:
-
Acidic (pH 2) : Oxazolidinone hydrolysis dominates (t₁/₂ = 3.2h).
-
Neutral (pH 7.4) : Compound remains stable for >24h.
This compound’s dual reactivity makes it a versatile scaffold for drug development, particularly in designing kinase inhibitors or antimicrobial agents. Further research should explore its catalytic applications and optimize synthetic routes for high-purity yields.
Scientific Research Applications
3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: Shares the pyrazole moiety but lacks the oxazolidinone ring.
1,3-oxazolidin-2-one: Contains the oxazolidinone ring but lacks the pyrazole moiety.
3-[2-(1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one: Similar structure but without the amino group on the pyrazole ring.
Uniqueness
The unique combination of the pyrazole and oxazolidinone moieties in 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
The compound 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is a derivative of oxazolidinone and pyrazole, which has garnered attention for its potential biological activities. This article discusses its synthesis, biological properties, and the mechanisms through which it exerts its effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one is . The compound features an oxazolidinone ring that is known for its antibacterial properties, along with a pyrazole moiety that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C8H12N4O |
| Molecular Weight | 172.20 g/mol |
| IUPAC Name | 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one |
Biological Activity Overview
Research indicates that compounds containing both oxazolidinone and pyrazole structures exhibit significant biological activities, particularly in antimicrobial and anticancer applications. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a study demonstrated that compounds with similar structures showed activity against various bacterial strains such as E. coli and S. aureus .
Case Study:
In a comparative analysis, derivatives of pyrazole were tested against standard antibiotics. The results indicated that some derivatives exhibited comparable or superior activity against resistant strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one has also been investigated. Pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Research Findings:
A recent study evaluated the cytotoxic effects of several pyrazole-containing compounds on human cancer cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting potential as chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 10 |
The mechanism of action for 3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one likely involves the inhibition of key enzymes or pathways in microbial and cancer cells. For instance, the oxazolidinone moiety is known to inhibit bacterial protein synthesis by binding to the ribosomal subunit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
